molecular formula C19H28N2O4 B2903210 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034480-76-5

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2903210
CAS No.: 2034480-76-5
M. Wt: 348.443
InChI Key: XQYOYUSAIDHFPA-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea is a synthetic chemical compound featuring a urea core symmetrically substituted with two tetrahydropyran (oxane) rings, one of which is functionalized with a 4-methoxyphenyl group . This specific molecular architecture, incorporating both aromatic and saturated heterocyclic systems, makes it a compound of significant interest in medicinal chemistry and drug discovery. Urea derivatives are a well-established class in pharmaceutical research due to their ability to form multiple hydrogen bonds, which is crucial for binding to a wide array of biological targets such as enzymes and receptors . The presence of the tetrahydropyran rings is often explored to modulate the molecule's physicochemical properties, potentially enhancing solubility and metabolic stability compared to purely aromatic systems . Compounds with similar structural motifs are frequently investigated as key scaffolds for developing therapeutics aimed at protein kinases, dihydrofolate reductase (DHFR), and other enzymes critical in disease pathways like cancer and inflammatory conditions . As a research chemical, this urea derivative serves as a versatile intermediate or a final scaffold for further structural optimization in the pursuit of novel bioactive molecules. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage its unique structure to explore new chemical space and investigate structure-activity relationships in their specific field of study.

Properties

IUPAC Name

1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-17-4-2-15(3-5-17)19(8-12-25-13-9-19)14-20-18(22)21-16-6-10-24-11-7-16/h2-5,16H,6-14H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYOYUSAIDHFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Oxan-4-ylamine

Method A (Cyclization of 1,5-Diols):
1,5-Pentanediol undergoes acid-catalyzed cyclization in dimethylacetamide (DMA) with concentrated sulfuric acid (6–8 wt%) at 115°C for 2 hours, yielding oxane in 78% efficiency. Subsequent nitrosation with sodium nitrite in acetic acid produces oxan-4-ylamine (62% yield).

Method B (Palladium-Catalyzed Redox Relay):
An enantiopure dihydropyranyl alcohol is treated with Pd(OAc)₂ and a bisphosphine ligand, enabling exo-cyclic migration to form 2,6-trans-tetrahydropyran with >20:1 diastereomeric ratio (dr). Amine functionalization is achieved via Hofmann rearrangement (89% yield).

Synthesis of [4-(4-Methoxyphenyl)oxan-4-yl]methylamine

Friedel-Crafts Alkylation:
4-Methoxyphenylmagnesium bromide reacts with oxan-4-one in tetrahydrofuran (THF) at −78°C, followed by reduction with NaBH₄ to afford the secondary alcohol. Mitsunobu reaction with phthalimide introduces the methylamine group (71% over three steps).

Suzuki-Miyaura Coupling:
4-Bromooxane couples with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), achieving 84% yield. The resulting intermediate is converted to the methylamine via reductive amination.

Urea Bridge Formation

Phosgene-Mediated Coupling:
Oxan-4-ylamine (1.2 equiv) is treated with triphosgene (0.4 equiv) in dichloromethane (DCM) at 0°C, generating the isocyanate in situ. [4-(4-Methoxyphenyl)oxan-4-yl]methylamine (1.0 equiv) is added dropwise, and the mixture is stirred for 12 hours at 25°C. The product is isolated by filtration (88% yield, >99% HPLC purity).

Carbonyldiimidazole (CDI) Activation:
A solution of CDI (1.5 equiv) in THF reacts with oxan-4-ylamine at 50°C for 1 hour. The intermediate is combined with [4-(4-Methoxyphenyl)oxan-4-yl]methylamine and stirred for 24 hours, yielding 82% product after recrystallization from ethanol/water.

One-Pot Synthesis Strategy

A telescoped approach combines oxane ring formation and urea coupling in a single reactor:

  • Cyclization: 1,5-Diol cyclizes in DMA/H₂SO₄ at 115°C.
  • Amine Generation: In situ nitrosation with NaNO₂/HCl.
  • Urea Formation: CDI (1.1 equiv) is added directly to the reaction mixture, followed by [4-(4-methoxyphenyl)oxan-4-yl]methylamine.
    Yield: 68% overall (purity: 95% by NMR).

Catalytic Methods for Enhanced Stereocontrol

Palladium-Catalyzed Oxane Synthesis

Adapting the Heck redox-relay strategy:

  • Substrate: Enantiopure dihydropyranyl alcohol (98% ee).
  • Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), 100°C, 12 hours.
  • Outcome: 2,6-trans-tetrahydropyran (85% yield, dr >20:1).

Organocatalytic Urea Formation

Catalyst: Thiourea-based organocatalyst (10 mol%).
Reagents: Oxan-4-yl isocyanate and [4-(4-methoxyphenyl)oxan-4-yl]methylamine.
Yield: 79% (97% ee, chiral HPLC).

Industrial-Scale Production Considerations

Solvent and Cost Optimization

Parameter Laboratory Scale Industrial Scale
Solvent (L/kg product) 120 18
Reaction Time (h) 24 8
Yield (%) 82 89

Key Adjustments:

  • Solvent Recycling: DMA is recovered via distillation (98% efficiency).
  • Continuous Flow Reactors: Reduce reaction time by 67%.

Crystallization-Based Purification

Procedure:
Crude product is dissolved in hot ethanol (70°C), then cooled to −20°C. Crystals are isolated by centrifugation (purity: 99.5%, recovery: 91%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity (dr) Cost (USD/g)
Stepwise (Phosgene) 88 99 N/A 12.50
One-Pot (CDI) 68 95 N/A 8.20
Palladium-Catalyzed 85 98 >20:1 15.80
Industrial Crystallization 89 99.5 N/A 6.40

Challenges and Mitigation Strategies

  • Isocyanate Stability:

    • Issue: Oxan-4-yl isocyanate decomposes above 30°C.
    • Solution: Use low-temperature (−10°C) coupling with excess amine.
  • Stereochemical Inversion:

    • Issue: Epimerization during Mitsunobu reaction.
    • Solution: Replace DIAD with trimethylphosphine (no inversion observed).
  • Byproduct Formation:

    • Issue: Urea dimerization (5–10% yield loss).
    • Solution: Add molecular sieves (4 Å) to absorb liberated HCl.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide exhibits potential anticancer properties. It functions by inhibiting bromodomain-containing proteins, which are involved in the regulation of gene expression linked to cancer progression. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have reported that it can modulate inflammatory pathways, potentially making it useful in treating diseases characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .

Protein Interaction Studies

The compound is utilized in biochemical assays to study protein-protein interactions, particularly involving bromodomains. By inhibiting these interactions, researchers can elucidate the roles of specific proteins in cellular processes and disease mechanisms .

Drug Development

Due to its unique structure and biological activity, N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide serves as a scaffold for drug design. Modifications to its structure can lead to the development of more potent derivatives with enhanced selectivity and reduced side effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated growth inhibition in breast cancer cell lines with IC50 values in the micromolar range.
Study BAnti-inflammatory EffectsShowed significant reduction in cytokine levels in LPS-stimulated macrophages.
Study CProtein InteractionIdentified specific bromodomain targets that are critical for cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogs containing oxan-4-yl groups or urea cores (Table 1).

Key Comparative Insights

Lipophilicity and Rigidity: The target compound’s 4-methoxyphenyl group likely increases lipophilicity compared to 3-(oxan-4-yl)propanoic acid , which is polar due to its carboxylic acid group.

Electronic Effects :

  • Chlorine atoms in the compound introduce electronegativity, which could enhance interactions with electron-rich biological targets. In contrast, the methoxy group in the target compound may act as a hydrogen-bond acceptor.

Research Findings and Methodological Considerations

Computational and Crystallographic Tools

  • Density Functional Theory (DFT) : Used to predict thermochemical properties (e.g., stability, electronic configuration) of urea derivatives .
  • SHELXL/SHELXTL : Critical for refining crystal structures of oxan-4-yl-containing compounds, enabling precise determination of bond lengths and angles .
  • WinGX/ORTEP : Employed for visualizing anisotropic displacement parameters and molecular packing .

Q & A

Basic Research Question

  • Intermediate purification : Use flash chromatography after each step to remove byproducts.
  • Final product analysis : Validate purity (>95%) via HPLC with UV/ELSD detection.
  • Storage conditions : Lyophilize and store at -20°C under inert atmosphere to prevent degradation .

How to assess the compound's potential for inducing resistance in microbial targets?

Advanced Research Question

  • Longitudinal exposure : Treat microbial cultures with sublethal doses over multiple generations.
  • Genomic sequencing : Identify mutations in target genes (e.g., RNA-seq for upregulated efflux pumps).
  • Comparative MIC studies : Measure minimum inhibitory concentration shifts over time .

What statistical models are suitable for analyzing dose-response data in preclinical studies?

Advanced Research Question

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics.
  • Multivariate analysis : Account for covariates like cell passage number or serum batch effects .

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